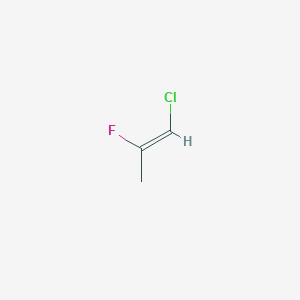
(Z)-1-Chloro-2-fluoroprop-1-ene
Overview
Description
(Z)-1-Chloro-2-fluoroprop-1-ene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the addition of chlorine and fluorine across the double bond of propene under controlled conditions. This can be achieved using reagents such as chlorine gas and hydrogen fluoride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-Chloro-2-fluoroprop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen chloride, hydrogen fluoride, and other electrophiles can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include 1-fluoro-2-propanol or 1-chloro-2-propanol, depending on the nucleophile used.
Addition Reactions: Products can include 1,2-dichloropropane or 1,2-difluoropropane.
Oxidation and Reduction Reactions: Products may vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1-Chloro-2-fluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed halogenation reactions and their mechanisms.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceutical agents due to their unique bioactive properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which (Z)-1-Chloro-2-fluoroprop-1-ene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the chlorine or fluorine atoms being replaced by nucleophiles. In addition reactions, the double bond in the propene backbone reacts with electrophiles or nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
(E)-1-Chloro-2-fluoroprop-1-ene: The geometric isomer of (Z)-1-Chloro-2-fluoroprop-1-ene, differing in the spatial arrangement of the chlorine and fluorine atoms.
1-Chloro-2-fluoropropane: A saturated analog with no double bond, leading to different reactivity.
1,2-Dichloropropene: A compound with two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness: this compound is unique due to its specific geometric configuration and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-chloro-2-fluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF/c1-3(5)2-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYTGCIJLTSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694146 | |
| Record name | 1-Chloro-2-fluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-48-8 | |
| Record name | 1-Chloro-2-fluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


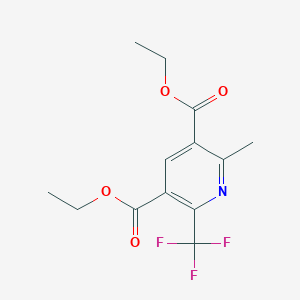
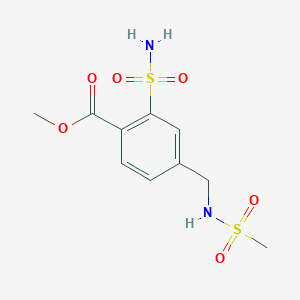
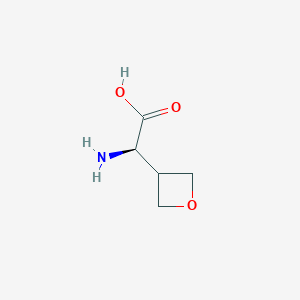

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)
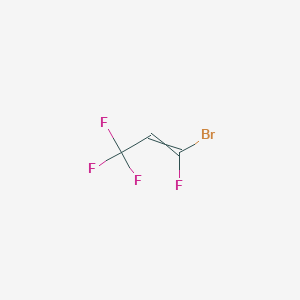
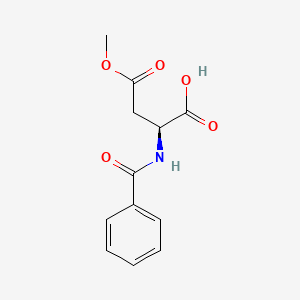
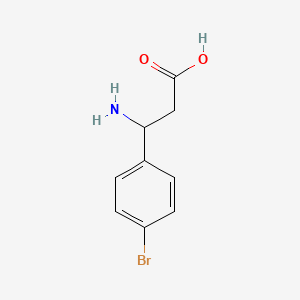
![4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline](/img/structure/B3041875.png)

![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)
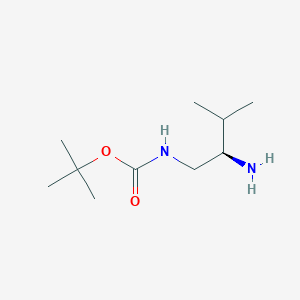
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

